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Compound of Interest

Compound Name: 2,3-Dimethyl-1-pentanol

Cat. No.: B156742 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-1-
pentanol, targeting researchers, scientists, and professionals in drug development. The

document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,3-Dimethyl-1-
pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration
Tentative
Assignment

~3.4-3.6 m 2H -CH₂OH

~1.6-1.7 m 1H -CH(CH₃)-

~1.2-1.5 m 3H -CH(CH₃)CH₂- & -OH

~0.8-0.9 m 12H
-CH(CH₃), -CH₂CH₃, -

C(CH₃)H-
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Note: The ¹H NMR spectrum of 2,3-Dimethyl-1-pentanol can be complex due to the presence

of stereoisomers, leading to overlapping multiplets. The assignments are based on general

chemical shift ranges for similar aliphatic alcohols.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Tentative Assignment

~65-68 -CH₂OH

~40-45 -CH(CH₃)CH₂OH

~30-35 -CH(CH₃)CH₂CH₃

~20-25 -CH₂CH₃

~10-20 -CH₃ (all methyl groups)

Note: Specific assignments for each of the seven carbon atoms require more detailed 2D NMR

analysis. The provided ranges are typical for the carbon environments present in the molecule.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Description

~3340 (broad) O-H stretch

Strong and broad, indicative of

hydrogen-bonded hydroxyl

group.

~2960, ~2870 C-H stretch
Strong, characteristic of sp³ C-

H bonds in alkyl groups.

~1460 C-H bend
Methylene (-CH₂-) and methyl

(-CH₃) scissoring.

~1380 C-H bend Methyl (-CH₃) umbrella mode.

~1040 C-O stretch
Strong, characteristic of a

primary alcohol.

Mass Spectrometry (MS)
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Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity Proposed Fragment

116 Low [M]⁺ (Molecular Ion)

101 Moderate [M - CH₃]⁺

87 Moderate [M - C₂H₅]⁺

83 High [M - H₂O - CH₃]⁺

70 High

[M - H₂O - C₂H₄]⁺ (from

dehydration and

rearrangement)

57 High [C₄H₉]⁺

43 Base Peak [C₃H₇]⁺

Note: The fragmentation of alcohols in EI-MS is complex and often involves rearrangements.

The molecular ion peak is typically weak or absent.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2,3-Dimethyl-1-pentanol.

Materials:

2,3-Dimethyl-1-pentanol

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes
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Vortex mixer

Procedure:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 2,3-Dimethyl-1-pentanol in approximately 0.6-0.7 mL of

CDCl₃ in a small vial.

For ¹³C NMR, a more concentrated sample is preferred; dissolve 50-100 mg of 2,3-
Dimethyl-1-pentanol in approximately 0.6-0.7 mL of CDCl₃.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height

should be approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

spectrometer's instructions.

Place the sample into the NMR spectrometer.

Data Acquisition:

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2

second relaxation delay).

For ¹³C NMR, acquire the spectrum using proton decoupling. A larger number of scans

(e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary

to achieve a good signal-to-noise ratio.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of liquid 2,3-Dimethyl-1-pentanol.

Materials:

2,3-Dimethyl-1-pentanol

FT-IR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an

Attenuated Total Reflectance (ATR) accessory)

Pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Lens tissue

Procedure (using salt plates):

Background Spectrum:

Ensure the salt plates are clean and dry.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric H₂O and CO₂ signals.

Sample Preparation:

Place one drop of 2,3-Dimethyl-1-pentanol onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin film.
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Data Acquisition:

Place the salt plate assembly into the spectrometer's sample holder.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Cleaning:

Disassemble the salt plates and clean them thoroughly with a suitable solvent and lens

tissue. Store them in a desiccator.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 2,3-Dimethyl-1-pentanol.

Materials:

2,3-Dimethyl-1-pentanol

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Appropriate GC column (e.g., a nonpolar or medium-polarity column)

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of 2,3-Dimethyl-1-pentanol (e.g., 1 mg/mL) in a volatile solvent

such as dichloromethane or hexane.

Instrument Setup:

Set the GC oven temperature program to ensure good separation of the analyte from the

solvent and any impurities. A typical program might start at 50°C, hold for 1-2 minutes,

then ramp at 10°C/min to 250°C.
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Set the injector temperature to a value that ensures rapid volatilization (e.g., 250°C).

Set the MS ion source temperature to approximately 200-250°C.

Set the ionization energy to the standard 70 eV.

Set the mass analyzer to scan a suitable m/z range (e.g., 35-200 amu).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Start the data acquisition.

Data Analysis:

Identify the GC peak corresponding to 2,3-Dimethyl-1-pentanol.

Extract the mass spectrum from this peak.

Identify the molecular ion (if present) and major fragment ions.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 2,3-Dimethyl-1-pentanol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dimethyl-1-pentanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156742#spectroscopic-data-of-2-3-dimethyl-1-
pentanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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